molecular formula C18H25NO4 B15361168 Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate

Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate

Cat. No.: B15361168
M. Wt: 319.4 g/mol
InChI Key: GYJPCYKXCQMKKN-UHFFFAOYSA-N
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Description

Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as azepanes. These compounds are characterized by a seven-membered ring structure containing nitrogen. This particular compound features a tert-butyl group, a benzyloxy group, and a carboxylate ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate typically involves multiple steps, starting with the formation of the azepane ring. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate ring closure and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted compounds with new functional groups.

Scientific Research Applications

Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

  • Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.

  • Medicine: It may have potential therapeutic applications, particularly in the development of new drugs.

  • Industry: The compound can be utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate can be compared to other azepane derivatives and similar compounds with different functional groups. Some similar compounds include:

  • Azepane derivatives: These compounds share the seven-membered ring structure but may have different substituents.

  • Other carboxylate esters: Compounds with similar ester groups but different ring structures or substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 3-oxo-5-phenylmethoxyazepane-1-carboxylate

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-10-9-16(11-15(20)12-19)22-13-14-7-5-4-6-8-14/h4-8,16H,9-13H2,1-3H3

InChI Key

GYJPCYKXCQMKKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC(=O)C1)OCC2=CC=CC=C2

Origin of Product

United States

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